An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,3-Trimethyl-2-pentanol
An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,3-Trimethyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,3-trimethyl-2-pentanol (CAS No: 23171-85-9). A tertiary alcohol with significant steric hindrance, this compound serves as a valuable model in stereochemical and mechanistic studies, and as a building block in organic synthesis. This document collates its known physical and chemical data, provides detailed experimental protocols for its synthesis and a common reaction, and illustrates key chemical pathways using logical diagrams. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.
Chemical Identity and Structure
2,3,3-Trimethyl-2-pentanol is a saturated tertiary alcohol. Its structure is characterized by a pentane (B18724) backbone with three methyl groups at positions 2 and 3, and a hydroxyl group at position 2.
| Identifier | Value |
| IUPAC Name | 2,3,3-trimethylpentan-2-ol[1] |
| CAS Number | 23171-85-9[1] |
| Molecular Formula | C₈H₁₈O[1] |
| SMILES | CCC(C)(C)C(C)(C)O[1] |
| InChIKey | FBWWGYIEJGQWJP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 2,3,3-trimethyl-2-pentanol are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for analytical characterization.
Physical Properties
| Property | Value |
| Molecular Weight | 130.23 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 145 °C at 760 mmHg[2] |
| Melting Point | -1 °C to -0.5 °C |
| Density | 0.815 - 0.823 g/cm³[2][3] |
| Refractive Index | 1.436[3] |
| Vapor Pressure | 1.97 mmHg at 25 °C |
| Flash Point | 46.2 °C |
Chemical Properties
| Property | Value |
| LogP (Octanol/Water Partition Coefficient) | 2.19350 |
| PSA (Polar Surface Area) | 20.23 Ų |
Experimental Protocols
Detailed methodologies for the synthesis and a common reaction of 2,3,3-trimethyl-2-pentanol are provided below. These protocols are based on established organic chemistry laboratory techniques for similar compounds.
Synthesis of 2,3,3-Trimethyl-2-pentanol via Grignard Reaction
This protocol describes the synthesis of 2,3,3-trimethyl-2-pentanol from 3,3-dimethyl-2-butanone and methylmagnesium iodide. The Grignard reaction is a versatile method for the formation of carbon-carbon bonds, and in this case, the creation of a tertiary alcohol.[4]
Materials:
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Magnesium turnings
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Iodine crystal (as initiator)
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Anhydrous diethyl ether
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Methyl iodide
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3,3-Dimethyl-2-butanone (pinacolone)
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
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5% Sodium bicarbonate solution
-
Brine
Equipment:
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Three-necked round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
-
Ice bath
-
Separatory funnel
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Distillation apparatus
Procedure:
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Preparation of Grignard Reagent:
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All glassware must be oven-dried to ensure anhydrous conditions.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether in the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by simple distillation.
-
Purify the crude 2,3,3-trimethyl-2-pentanol by fractional distillation.
-
Acid-Catalyzed Dehydration of 2,3,3-Trimethyl-2-pentanol
This protocol describes the dehydration of 2,3,3-trimethyl-2-pentanol to form a mixture of alkenes. This is a typical E1 elimination reaction for tertiary alcohols.[3][5]
Materials:
-
2,3,3-Trimethyl-2-pentanol
-
Concentrated sulfuric acid (or phosphoric acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction Setup:
-
Place 2,3,3-trimethyl-2-pentanol and a few boiling chips into a round-bottom flask.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the alcohol.
-
Assemble a fractional distillation apparatus with the flask.
-
-
Dehydration and Distillation:
-
Gently heat the mixture in the flask. The lower boiling point alkenes will start to distill over.
-
Collect the distillate in a flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried alkene mixture into a clean, dry flask.
-
The product can be further purified by simple distillation if necessary.
-
Logical and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.
